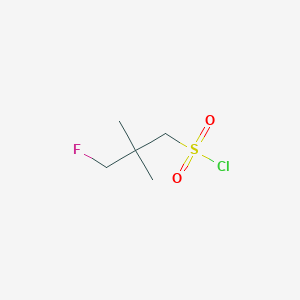

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClFO2S/c1-5(2,3-7)4-10(6,8)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXTXNRJONAKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Fluoro-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or recrystallization may be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfones: Formed by the reaction with thiols or through oxidation.

Scientific Research Applications

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analog to 3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride is 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride (). Below is a detailed comparison:

Structural and Functional Differences

| Property | This compound | 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl Chloride |

|---|---|---|

| Fluorine Substituents | 1 (position 3) | 2 (positions 3,3) |

| Molecular Formula | C₅H₉FClO₂S | C₅H₈F₂ClO₂S |

| Molecular Weight | 196.64 g/mol | 214.63 g/mol |

| Electron-Withdrawing Effect | Moderate | Stronger (due to dual fluorine atoms) |

| Reactivity | High (typical of sulfonyl chlorides) | Slightly reduced due to enhanced stability |

For instance, the difluoro compound may exhibit slower nucleophilic substitution rates due to increased steric hindrance and stabilization of the sulfonyl chloride group .

Economic and Commercial Considerations

Data from CymitQuimica (2025) highlights significant price differences:

While pricing for the monofluoro variant is unavailable in the provided evidence, the difluoro compound’s higher cost likely reflects synthetic challenges, such as the need for specialized fluorination reagents or purification steps.

Stability and Handling

Fluorinated sulfonyl chlorides are moisture-sensitive and typically stored under inert atmospheres. The difluoro compound’s higher molecular weight and fluorine content may marginally improve shelf life compared to non-fluorinated analogs, though direct comparative studies are lacking in the provided sources.

Biological Activity

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H10ClFOS, with a molecular weight of approximately 188.65 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity in various organic synthesis applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and enzymes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to modify amino acid residues in proteins. This modification can lead to alterations in enzyme activity or protein function.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with sulfonyl groups have been shown to possess antimicrobial properties. For instance, derivatives of sulfonamides are well-known for their antibacterial effects against various pathogens .

- Antitumor Activity : Some studies suggest that sulfonamide derivatives can inhibit the growth of cancer cell lines, indicating potential applications in cancer therapy .

Antimicrobial Studies

A study examining the antimicrobial properties of fluoroaryl compounds reported that certain derivatives exhibited significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting that similar compounds could be effective in treating bacterial infections .

Antitumor Studies

Research on imidazolidine derivatives has highlighted their potential as antitumor agents. These compounds demonstrated significant inhibition against specific cancer cell lines, suggesting that the structural features of this compound might confer similar biological effects .

Table: Comparison of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : Start with 3-fluoro-2,2-dimethylpropanol as a precursor. Convert the alcohol to the corresponding thiol (e.g., via Mitsunobu reaction or nucleophilic substitution), followed by oxidation with chlorine gas or SOCl to form the sulfonyl chloride.

- Optimization : Control reaction temperature (0–5°C for thiol oxidation) to minimize side reactions like hydrolysis. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N/Ar) to prevent moisture-induced degradation .

- Purity Monitoring : Track reaction progress via TLC (R ~0.5 in hexane/ethyl acetate 4:1) and confirm purity using NMR to detect fluorinated intermediates .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

- Storage : Store in sealed, moisture-resistant containers under inert gas at –20°C. Use desiccants (e.g., molecular sieves) to absorb residual moisture .

- Handling : Conduct reactions in a fume hood due to potential release of HCl gas. Use corrosion-resistant glassware (e.g., PTFE-lined caps) to avoid degradation.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Spectroscopy :

- NMR: Identify methyl groups (δ ~1.3 ppm) and sulfonyl chloride protons (if applicable).

- NMR: Detect fluorine environments (δ –180 to –220 ppm for CF groups).

- IR: Confirm sulfonyl chloride C=O stretch (~1360–1180 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 170.66).

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight : The fluorine atom increases the electrophilicity of the sulfur center by stabilizing the transition state via inductive effects. This accelerates reactions with amines or alcohols but may require careful stoichiometry to avoid over-substitution.

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 2,2-dimethylpropane-1-sulfonyl chloride) using kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

- Software Tools : Use SHELX suite for small-molecule refinement. SHELXL is ideal for high-resolution data, while SHELXD/SHELXE can handle twinned crystals or partial occupancy .

- Hydrogen Bonding Analysis : Apply graph-set analysis (as per Etter’s formalism) to map intermolecular interactions, particularly C–F···H–C contacts, which influence crystal packing .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this sulfonyl chloride?

Methodological Answer:

- DFT Workflow : Optimize geometries at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic hotspots (e.g., sulfur atom). Compare with experimental results from X-ray crystallography .

- Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to refine activation energy barriers.

Q. How can contradictory spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved during derivative synthesis?

Methodological Answer:

Q. What strategies are used to design biologically active derivatives (e.g., enzyme inhibitors) from this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the sulfonyl chloride with sulfonamide groups via reaction with amines. Test anti-proliferative activity against cancer cell lines (e.g., MCF-7) using MTT assays.

- Targeted Modifications : Introduce fluorinated alkyl chains to enhance membrane permeability and metabolic stability .

Q. How do hydrogen-bonding patterns in derivatives affect their supramolecular assembly?

Methodological Answer:

Q. What safety protocols are critical for mitigating hazards during large-scale reactions?

Methodological Answer:

- Risk Assessment : Prioritize PPE (acid-resistant gloves, face shields) and install HCl scrubbers in reflux setups.

- Waste Management : Quench excess sulfonyl chloride with ice-cold NaHCO to neutralize HCl gas. Document disposal per EPA guidelines for fluorinated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.